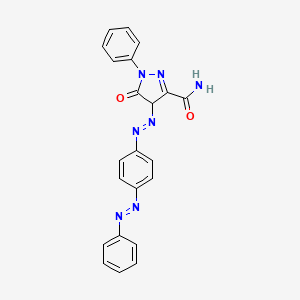

4,5-Dihydro-5-oxo-1-phenyl-4-((4-(phenylazo)phenyl)azo)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 283-847-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers, making it a valuable substance in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)(OH)CH3+N2H4→(CH3C(CN)N)2+2H2O

Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.

Common Reagents and Conditions: The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process. The major products formed from this reaction are nitrogen gas and free radicals, which can further react with monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, it is used as a radical initiator in the polymerization of various monomers, including styrene, acrylonitrile, and methyl methacrylate. This compound is essential in the synthesis of polymers and copolymers with specific properties.

Biology: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a source of free radicals in experiments investigating oxidative stress and its impact on cellular processes.

Medicine: In medicine, this compound is used in the development of drug delivery systems. Polymers synthesized using 2,2’-azobis(2-methylpropionitrile) can be tailored to release drugs at controlled rates, improving the efficacy and safety of pharmaceutical formulations.

Industry: In the industrial sector, 2,2’-azobis(2-methylpropionitrile) is used in the production of plastics, rubbers, and adhesives. Its ability to initiate polymerization reactions makes it a valuable component in the manufacture of various polymer-based products.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its decomposition to form free radicals. These free radicals are highly reactive species that can initiate polymerization reactions by reacting with monomers. The molecular targets of these free radicals are typically the double bonds in monomers, leading to the formation of polymer chains. The pathways involved in this process include the initiation, propagation, and termination steps of radical polymerization.

Comparison with Similar Compounds

2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as sources of free radicals, 2,2’-azobis(2-methylpropionitrile) is unique in its thermal stability and decomposition characteristics.

Similar Compounds:- Benzoyl peroxide

- Potassium persulfate

- Azobisisobutyronitrile (AIBN)

Each of these compounds has its own set of properties and applications, but 2,2’-azobis(2-methylpropionitrile) is particularly valued for its ability to decompose at relatively low temperatures, making it suitable for a wide range of polymerization processes.

Biological Activity

4,5-Dihydro-5-oxo-1-phenyl-4-((4-(phenylazo)phenyl)azo)-1H-pyrazole-3-carboxamide is a complex compound belonging to the pyrazole class of organic compounds. This compound exhibits significant biological activity and has potential applications in pharmaceuticals and dyes due to its unique structure characterized by multiple azo groups. The following sections will explore its biological activities, mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N6O. Its structure includes:

- Pyrazole ring : A five-membered ring contributing to the compound's reactivity.

- Azo groups : These functional groups enhance the compound's chromophoric properties and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various pathogenic fungi and bacteria. A specific study highlighted that certain synthesized pyrazole carboxamides displayed significant antifungal activity against species like Candida albicans and Aspergillus niger .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. In vitro assays have demonstrated that pyrazole derivatives can scavenge free radicals effectively, thus suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Enzyme Inhibition

Studies have focused on the interaction of this compound with specific enzymes. For example, research shows that some pyrazole derivatives act as inhibitors of xanthine oxidase (XO), an enzyme involved in uric acid production. The inhibition of XO can be beneficial in treating gout and hyperuricemia .

The biological activities of this compound can be attributed to its ability to interact with various biological macromolecules:

- Binding Affinity : The compound's structure allows it to bind effectively with proteins and nucleic acids, influencing their activity.

- Enzymatic Interactions : It can modulate enzyme functions through competitive or non-competitive inhibition mechanisms.

- Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.

Study on Antifungal Activity

A study conducted by Umesha et al. evaluated a series of synthesized pyrazole carboxamides for antifungal activity. Among these, one derivative exhibited a significant reduction in fungal mycelial growth compared to control groups, indicating strong antifungal properties .

Research on Antioxidant Properties

In another investigation, the antioxidant capacity of various pyrazole derivatives was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that certain derivatives displayed substantial antioxidant activity, suggesting their potential use in therapeutic applications against oxidative damage .

Properties

CAS No. |

84753-01-5 |

|---|---|

Molecular Formula |

C22H17N7O2 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

5-oxo-1-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-4H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C22H17N7O2/c23-21(30)19-20(22(31)29(28-19)18-9-5-2-6-10-18)27-26-17-13-11-16(12-14-17)25-24-15-7-3-1-4-8-15/h1-14,20H,(H2,23,30) |

InChI Key |

JPOGZXYYWANLQL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3C(=NN(C3=O)C4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.